molecular formula C6H8BrN3O2 B13736345 Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- CAS No. 18504-27-3

Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro-

Cat. No.: B13736345
CAS No.: 18504-27-3
M. Wt: 234.05 g/mol
InChI Key: CSQXNWZCQFPOFB-UHFFFAOYSA-N
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Description

Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromoethyl group, a methyl group, and a nitro group on the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- typically involves the reaction of 2-methyl-4-nitroimidazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Various substituted imidazole derivatives.

    Reduction: 1-(2-aminoethyl)-2-methyl-4-nitroimidazole.

    Oxidation: 1-(2-bromoethyl)-2-carboxy-4-nitroimidazole.

Scientific Research Applications

Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethyl)-2-methylimidazole
  • 1-(2-Bromoethyl)-4-nitroimidazole
  • 2-Methyl-4-nitroimidazole

Uniqueness

Imidazole, 1-(2-bromoethyl)-2-methyl-4-nitro- is unique due to the combination of its substituents, which confer specific reactivity and biological activity

Properties

CAS No.

18504-27-3

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

1-(2-bromoethyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C6H8BrN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3

InChI Key

CSQXNWZCQFPOFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CCBr)[N+](=O)[O-]

Origin of Product

United States

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